3-ethyl-2-methylhept-2-ene
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Overview
Description
SB743921 hydrochloride is a potent inhibitor of kinesin spindle protein, which plays a crucial role in cell division. This compound is primarily investigated for its potential in cancer treatment due to its ability to induce mitotic arrest and apoptosis in tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB743921 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the benzopyran core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This step typically involves a substitution reaction using chlorinated reagents.
Attachment of the aminopropyl group: This is achieved through a nucleophilic substitution reaction.
Final hydrochloride formation: The compound is treated with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production of SB743921 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: Optimized to maximize yield.
Purification methods: Techniques such as crystallization and chromatography are employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
SB743921 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various analogs and derivatives of SB743921 hydrochloride, each with potentially different biological activities .
Scientific Research Applications
SB743921 hydrochloride has a wide range of scientific research applications, including:
Cancer Research: It is extensively studied for its potential to inhibit tumor growth by inducing mitotic arrest and apoptosis in cancer cells.
Cell Biology: Used to study the role of kinesin spindle protein in cell division and its impact on cellular processes.
Drug Development: Serves as a lead compound for developing new anticancer agents with improved efficacy and reduced side effects.
Mechanism of Action
SB743921 hydrochloride exerts its effects by inhibiting the kinesin spindle protein, which is essential for the proper segregation of chromosomes during cell division. By binding to this protein, the compound prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in mitosis and subsequent cell death. This mechanism is particularly effective in rapidly dividing tumor cells .
Comparison with Similar Compounds
Similar Compounds
Ispinesib: Another kinesin spindle protein inhibitor with similar mechanisms but different potency and efficacy.
Monastrol: A less potent inhibitor of kinesin spindle protein, used primarily in research settings.
Uniqueness
SB743921 hydrochloride is unique due to its high potency and selectivity for kinesin spindle protein, making it a promising candidate for cancer therapy. Its ability to induce complete regression in certain tumor models highlights its potential as a therapeutic agent .
Properties
CAS No. |
19780-61-1 |
---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
3-ethyl-2-methylhept-2-ene |
InChI |
InChI=1S/C10H20/c1-5-7-8-10(6-2)9(3)4/h5-8H2,1-4H3 |
InChI Key |
JCVDGJIYXBDDCK-UHFFFAOYSA-N |
SMILES |
CCCCC(=C(C)C)CC |
Canonical SMILES |
CCCCC(=C(C)C)CC |
Key on ui other cas no. |
19780-61-1 |
Origin of Product |
United States |
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